molecular formula C23H23N5O2 B2988811 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 841211-93-6

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2988811
CAS No.: 841211-93-6
M. Wt: 401.47
InChI Key: NKNFVWRZNIEKOX-UHFFFAOYSA-N
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Description

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-8-9-19(12-17(16)2)28-22-20(13-26-28)23(30)27(15-25-22)14-21(29)24-11-10-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFVWRZNIEKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O2C_{23}H_{25}N_5O_2, with a molecular weight of 401.47 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 3,4-dimethylphenyl group and the phenethylacetamide moiety enhances its pharmacological profile.

Structural Characteristics

FeatureDescription
Molecular FormulaC23H25N5O2C_{23}H_{25}N_5O_2
Molecular Weight401.47 g/mol
Key Functional GroupsPyrazolo[3,4-d]pyrimidine core
Substituents3,4-Dimethylphenyl, Phenethylacetamide

Anticancer Properties

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

  • Research Findings : A study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with the compound, suggesting its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Preliminary assays indicate that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.

  • Case Study : In one study, the compound demonstrated a high percentage of inhibition against lipid peroxidation at concentrations as low as 100 µM.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions that include cyclization and acylation processes. Various derivatives have been synthesized to enhance biological activity and selectivity for specific targets.

Synthetic Pathway Overview

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : Initial steps involve creating the pyrazolo framework through cyclization reactions.
  • Substitution Reactions : Subsequent steps introduce functional groups such as phenethylacetamide to enhance pharmacological properties.
  • Purification and Characterization : Final products are purified using techniques like recrystallization and characterized by NMR and mass spectrometry.

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